The synthesis of Faah-IN-1 involves several key steps that typically include:
For instance, one method reported involves the use of palladium-catalyzed reactions to form carbon-carbon bonds followed by functional group modifications to achieve the desired molecular structure .
Faah-IN-1 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with fatty acid amide hydrolase. The crystal structure analysis reveals that it has a specific binding orientation that allows it to effectively inhibit the enzyme's activity.
Key structural data includes:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for confirming the structure and purity of Faah-IN-1 .
Faah-IN-1 primarily undergoes interactions with fatty acid amide hydrolase through reversible binding mechanisms. The chemical reactions involved include:
Kinetic studies demonstrate that Faah-IN-1 exhibits competitive inhibition characteristics, where it competes with natural substrates for binding at the active site .
The mechanism by which Faah-IN-1 exerts its effects involves several steps:
Studies indicate that Faah-IN-1 demonstrates a significant increase in anandamide concentrations in biological systems, suggesting its potential therapeutic benefits in modulating pain and anxiety responses .
Faah-IN-1 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) can be used to assess thermal stability .
Faah-IN-1 has significant applications in scientific research, particularly in pharmacology and biochemistry:
Fatty Acid Amide Hydrolase is an integral membrane enzyme belonging to the serine hydrolase superfamily. It serves as the primary catabolic regulator of N-acyl ethanolamine signaling lipids, most notably anandamide (N-arachidonoyl ethanolamine), which is an endogenous agonist of cannabinoid receptors type 1 and type 2. The catalytic mechanism of Fatty Acid Amide Hydrolase involves an unusual Serine-Serine-Lysine catalytic triad that hydrolyzes the amide bond of anandamide, yielding arachidonic acid and ethanolamine. This enzymatic reaction occurs through nucleophilic attack by Serine 241 on the substrate's carbonyl group, forming a tetrahedral intermediate that collapses into an enzyme-bound acyl intermediate. Lysine 142 acts as a general base-general acid catalyst, while cytosolic port water molecules facilitate the final deacylation step [3] [6].
Fatty Acid Amide Hydrolase exhibits substrate specificity for fatty acid amides with chain lengths between C16-C20, demonstrating highest catalytic efficiency toward anandamide and oleamide. Its tissue distribution aligns with cannabinoid receptor expression patterns, with high abundance in the central nervous system (particularly hippocampus, cerebellum, and cortex), liver, kidney, and immune cells. This colocalization positions Fatty Acid Amide Hydrolase as the principal regulator of spatial and temporal anandamide signaling. Biochemical studies confirm that genetic deletion or pharmacological inhibition of Fatty Acid Amide Hydrolase elevates anandamide concentrations by 8-15 fold in neural tissues, confirming its gatekeeper function in the endocannabinoid system [1] [3] [8].
Table 1: Primary Physiological Substrates of Fatty Acid Amide Hydrolase
Substrate | Chemical Classification | Biological Function | Relative Hydrolysis Rate |
---|---|---|---|
Anandamide | N-Arachidonoyl ethanolamine | Endogenous cannabinoid receptor agonist | 100% (Reference) |
Oleamide | cis-9-Octadecenamide | Sleep induction, gap junction modulation | 85% |
N-Oleoyl ethanolamine | N-cis-9-Octadecenoyl ethanolamine | Satiety factor, peroxisome proliferator-activated receptor-α agonist | 72% |
N-Palmitoyl ethanolamine | N-Hexadecanoyl ethanolamine | Anti-inflammatory, neuroprotective | 68% |
2-Arachidonoyl glycerol | Monoacylglycerol | Endogenous cannabinoid receptor agonist | <5% |
The therapeutic rationale for Fatty Acid Amide Hydrolase inhibition stems from its ability to amplify endocannabinoid signaling without the psychotropic effects associated with direct cannabinoid receptor agonists. Unlike Δ9-tetrahydrocannabinol, which non-selectively activates cannabinoid receptors throughout the central nervous system, Fatty Acid Amide Hydrolase inhibitors potentiate anandamide signaling only in pathways undergoing active neurotransmission. This pharmacological strategy provides spatial and temporal control over endocannabinoid enhancement, thereby minimizing adverse effects on cognition and motor function [5] [6].
In Alzheimer disease pathology, postmortem human brain studies reveal elevated Fatty Acid Amide Hydrolase expression in astrocytes and microglia associated with neuritic plaques. These findings correlate with decreased anandamide levels in the mid-frontal and temporal cortex, demonstrating an inverse relationship with β-amyloid 1-42 accumulation. Preclinical models demonstrate that Fatty Acid Amide Hydrolase inhibition reduces neuroinflammation by suppressing microglial activation and pro-inflammatory cytokine release (tumor necrosis factor-α, interleukin-1β, interleukin-6). Additionally, increased anandamide signaling protects against β-amyloid-induced neurotoxicity and improves synaptic plasticity through modulation of long-term potentiation mechanisms [9].
Inflammatory and neuropathic pain models establish the analgesic efficacy of Fatty Acid Amide Hydrolase inhibition. The compound URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reverses thermal hyperalgesia and mechanical allodynia in the complete Freund adjuvant-induced arthritis model through both cannabinoid receptor type 1 and type 2 dependent mechanisms. Similarly, genetic deletion of Fatty Acid Amide Hydrolase reduces carrageenan-induced paw edema and inflammation-induced nociceptor field expansion. These effects occur without the motor impairment, catalepsy, or rewarding properties characteristic of direct cannabinoid receptor agonists, as confirmed in primate models of drug reinforcement [5] [6].
Table 2: Therapeutic Effects of Fatty Acid Amide Hydrolase Inhibition in Preclinical Models
Disease Model | Key Findings | Proposed Mechanism | Reference Compounds |
---|---|---|---|
Streptozotocin-induced Alzheimer disease (mice) | Improved memory retention, reduced oxidative stress markers, decreased amyloid plaque burden | Enhanced anandamide-mediated neuroprotection | PF-3845, URB597 |
Carrageenan-induced paw inflammation (rats) | 50-70% reduction in edema, attenuated thermal hyperalgesia | Peroxisome proliferator-activated receptor-α activation by elevated N-palmitoyl ethanolamine | URB597, OL-135 |
Chronic constriction injury neuropathy (rats) | Reversal of mechanical allodynia, reduced glial activation in spinal cord | Cannabinoid receptor type 1-dependent analgesia | FAAH-IN-1, PF-3845 |
Dinitrofluorobenzene-induced contact dermatitis (mice) | 40-60% reduction in ear swelling, attenuated T-cell infiltration | Cannabinoid receptor type 2-mediated immunosuppression | Genetic FAAH deletion |
Lipopolysaccharide-induced neuroinflammation (microglia) | 70-90% suppression of pro-inflammatory cytokines, reduced reactive oxygen species | Anandamide-mediated inhibition of nuclear factor kappa B signaling | PF-3845, URB597 |
FAAH-IN-1 (Chemical name: 1-(6-chloropyridin-3-yl)-3-(1-methylcyclopropyl) sulfonylurea; CAS Registry Number: 1242441-47-9) represents a synthetic small-molecule inhibitor discovered during structure-activity relationship optimization of α-ketoheterocycle derivatives. It is structurally classified as a reversible competitive inhibitor that binds Fatty Acid Amide Hydrolase through formation of a hemiketal adduct with the catalytic serine nucleophile (Serine 241). This mechanism differs from irreversible carbamate inhibitors (e.g., URB597) that form stable enzyme complexes through carbamylation, and from piperidine urea inhibitors (e.g., PF-3845) that covalently modify the catalytic serine [3] [4].
The chemical structure of FAAH-IN-1 contains three pharmacophoric elements critical for inhibitory activity:
Enzymatic characterization reveals species-dependent inhibition kinetics, with half-maximal inhibitory concentration values of 145 nanomolar for rat Fatty Acid Amide Hydrolase and 650 nanomolar for the human enzyme when measured using arachidonyl-7-amino-4-methylcoumarin amide hydrolysis assays in Chinese hamster ovary cell lysates. This 4.5-fold potency difference suggests structural variations in the active site architecture between rodent and human enzymes. Selectivity profiling against other serine hydrolases indicates FAAH-IN-1 exhibits >100-fold selectivity for Fatty Acid Amide Hydrolase over monoacylglycerol lipase, carboxylesterases, and chymotrypsin-like proteases, distinguishing it from non-selective inhibitors like trifluoromethyl ketones [4].
Table 3: Biochemical and Physicochemical Profile of FAAH-IN-1
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₂₀H₁₉ClN₄OS | Calculated from structure |
Molecular Weight | 398.91 g/mol | Mass spectrometry |
Rat Fatty Acid Amide Hydrolase inhibition | Half-maximal inhibitory concentration = 145 nanomolar | Chinese hamster ovary cell lysates, 15 min preincubation |
Human Fatty Acid Amide Hydrolase inhibition | Half-maximal inhibitory concentration = 650 nanomolar | Chinese hamster ovary cell lysates, 15 min preincubation |
Solubility in dimethyl sulfoxide | 100 milligram/milliliter (250.68 millimolar) | Kinetic solubility assay |
Lipophilicity (calculated partition coefficient) | 3.42 (moderate) | In silico prediction (XLogP3) |
Pharmacophore features | Electrophilic sulfonylurea, aromatic chloropyridine, hydrophobic cyclopropyl | Structure-activity relationship analysis |
The compound emerged from systematic exploration of heterocyclic activating groups for serine hydrolase inhibition. Early α-ketoheterocycle inhibitors demonstrated parabolic structure-activity relationships where optimal alkyl chain lengths (C8-C12) maximized potency. Introduction of aromatic systems at positions corresponding to fatty acid unsaturation sites enhanced inhibitor binding through interactions with the acyl chain-binding pocket. FAAH-IN-1 incorporates these design principles while improving metabolic stability through replacement of labile functional groups, positioning it as a valuable pharmacological tool for proof-of-concept studies targeting endocannabinoid enhancement [3] [4].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7